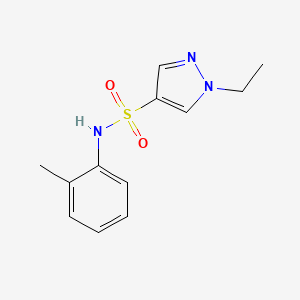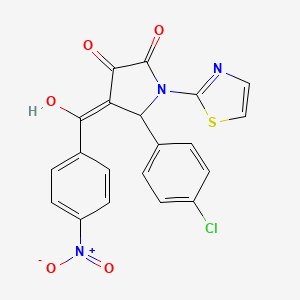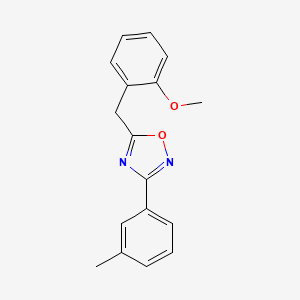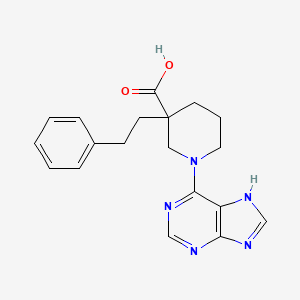![molecular formula C15H22N2O4S2 B5298563 2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5298563.png)
2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride, commonly known as MRS 2578, is a selective antagonist of the P2Y1 receptor. It is a chemical compound that has been extensively studied for its potential use in scientific research. The purpose of
Mécanisme D'action
MRS 2578 selectively blocks the P2Y1 receptor by binding to its allosteric site. This prevents the receptor from binding to its natural ligands, such as ATP and ADP, and inhibits downstream signaling pathways. The exact mechanism of action of MRS 2578 is still being investigated, but it is believed to involve the inhibition of calcium mobilization and the activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of MRS 2578 are dependent on the specific biological system being studied. In platelets, MRS 2578 has been shown to inhibit platelet aggregation and reduce thrombus formation. In vascular smooth muscle cells, MRS 2578 has been shown to inhibit vasoconstriction and reduce blood pressure. In the central nervous system, MRS 2578 has been shown to modulate neurotransmitter release and affect synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MRS 2578 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically investigate the role of this receptor in various biological systems without affecting other receptors or signaling pathways. Additionally, MRS 2578 has been shown to be effective at relatively low concentrations, making it a cost-effective research tool.
One of the limitations of using MRS 2578 in lab experiments is its potential off-target effects. While MRS 2578 is selective for the P2Y1 receptor, it may also interact with other receptors or signaling pathways at higher concentrations. Additionally, the effects of MRS 2578 may vary depending on the specific biological system being studied, making it important to carefully design experiments and interpret results.
Orientations Futures
There are several future directions for research involving MRS 2578. One area of interest is the role of the P2Y1 receptor in neurological disorders, such as Alzheimer's disease and epilepsy. MRS 2578 has been shown to modulate neurotransmitter release and affect synaptic plasticity, making it a potential therapeutic target for these disorders. Additionally, the use of MRS 2578 in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects. Finally, the development of more selective and potent P2Y1 receptor antagonists may further advance our understanding of the role of this receptor in various biological systems.
Méthodes De Synthèse
The synthesis of MRS 2578 involves the reaction of 4-bromobenzenesulfonyl chloride with 2,7-diazaspiro[4.5]decane in the presence of potassium carbonate. The resulting intermediate is then reacted with methylsulfonyl chloride to yield MRS 2578 hydrochloride. This synthesis method has been well-established in the literature and is relatively straightforward.
Applications De Recherche Scientifique
MRS 2578 has been extensively used in scientific research as a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. It plays a critical role in a variety of physiological processes, including platelet aggregation, vascular tone, and neurotransmission. By selectively blocking the P2Y1 receptor, MRS 2578 has been used to investigate the role of this receptor in various biological systems.
Propriétés
IUPAC Name |
2-(4-methylsulfonylphenyl)sulfonyl-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-22(18,19)13-3-5-14(6-4-13)23(20,21)17-10-8-15(12-17)7-2-9-16-11-15/h3-6,16H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZZNFQTLVSCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(C2)CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-biphenyl-4-yl-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5298482.png)

![N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5298501.png)
![(3S*,5S*)-1-(2-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298512.png)
![4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5298513.png)
![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5298526.png)
![5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5298534.png)

![2,6-dihydroxy-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5298555.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5298573.png)
![N-ethyl-N-[(3-{[3-(methoxymethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5298575.png)


![2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5298599.png)